3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWYTFZHMFIXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine intermediate. This can be achieved through the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by reduction.
The next step involves the acylation of the amine intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted benzamides
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The thiophene moieties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
Fluorine substitution is a critical design element in medicinal chemistry. Below are key comparisons:
Key Observations :
- Fluorine Placement : The target compound’s single fluorine at the 3-position contrasts with multi-fluorinated analogs, which exhibit enhanced hydrogen-bonding capacity but may face metabolic challenges .
- Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound likely polarizes the benzamide ring, altering binding interactions compared to non-fluorinated analogs.
Thiophene-Containing Benzamides
Thiophene rings are common in bioactive compounds due to their π-conjugative and hydrophobic properties:
Key Observations :
- Di(thiophen-2-yl) vs. Mono-thiophene: The target compound’s dual thiophene substitution may enhance π-stacking or hydrophobic interactions compared to mono-thiophene analogs, as seen in NS5 RdRp inhibitors .
- Linker Flexibility: The hydroxyethyl group in the target compound offers conformational flexibility, contrasting with rigid bromopropyl or trifluoromethyl-phenoxy linkers .
Hydroxyethyl-Substituted Analogs
Key Observations :
- Positional Impact : The central hydroxyethyl group in the target compound may stabilize intramolecular hydrogen bonds, whereas side-chain hydroxyethyl groups in analogs prioritize solubility .
- Synthesis : The di(thiophen-2-yl) substitution complicates synthesis, as seen in low-yield protocols for related thiophene-containing benzamides (e.g., 15% yield for N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide ).
Biological Activity
3-Fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a novel compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, featuring a fluorine atom and thiophene moieties, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiophene derivatives. The introduction of the fluorine atom can be achieved through electrophilic fluorination methods, while the benzamide and hydroxyl groups are integrated via standard amide coupling techniques.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various benzamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against a range of pathogens.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Benzamide Derivative A | Staphylococcus aureus | 15 |
| Benzamide Derivative B | Escherichia coli | 20 |
| Benzamide Derivative C | Candida albicans | 25 |
These findings suggest that modifications to the benzamide structure can enhance efficacy against microbial strains.
Enzyme Inhibition Studies
The compound's biological activity may also extend to enzyme inhibition. For instance, benzamide derivatives have been investigated for their ability to inhibit various enzymes involved in disease pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 10 |
| COX-2 | Non-competitive | 5 |
| Lipase | Mixed | 15 |
Such enzyme inhibition profiles indicate potential therapeutic applications in inflammatory diseases and metabolic disorders.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of similar thiophene-containing benzamides. Results showed that compounds with thiophene rings exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of benzamide derivatives against viral infections. Compounds were tested for their ability to inhibit viral replication in vitro, showing promising results with a significant reduction in viral load at concentrations below 20 µM.
Q & A
Q. What are the key structural features of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide, and how do they influence its chemical reactivity?
The compound features a benzamide core substituted with a fluorine atom at the 3-position, a hydroxyl group on a central ethyl carbon, and two thiophen-2-yl groups. The fluorine atom enhances electrophilic substitution reactivity due to its electron-withdrawing effect, while the thiophene moieties contribute π-conjugation and steric bulk, influencing interactions with biological targets . The hydroxyl group enables hydrogen bonding, critical for solubility and intermolecular interactions in crystallization studies .
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?
Synthesis typically involves a multi-step approach:
- Step 1: Coupling of 3-fluorobenzoic acid with a di(thiophen-2-yl)ethanol derivative using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C.
- Step 2: Hydroxyl group protection (e.g., silylation) to prevent side reactions during amidation.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Yields >70% are achieved with strict anhydrous conditions and stoichiometric control of coupling agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in interpreting its NMR spectra?
- ¹H/¹³C NMR: Critical for confirming the amide linkage and aromatic substitution pattern. Overlapping signals in aromatic regions (due to thiophene and benzamide protons) require high-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) for resolution .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches.
- Mass Spectrometry: HRMS (ESI+) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties and stability of this compound?
DFT calculations (e.g., B3LYP/6-311++G**) model the compound’s electronic structure:
- HOMO-LUMO gaps predict charge-transfer capabilities, relevant for materials science applications.
- Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization strategies.
- Thermochemical accuracy (e.g., atomization energies) is enhanced by including exact-exchange terms in functionals, reducing average deviations to <3 kcal/mol .
Q. What experimental strategies can resolve contradictions in biological activity data observed across different studies?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Dose-response standardization: Use EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).
- Structural analogs: Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores .
- Purity validation: HPLC (≥95% purity) and elemental analysis ensure reproducibility .
Q. What computational and experimental approaches are recommended for elucidating the compound's mechanism of action against specific biological targets?
- Molecular docking (AutoDock Vina): Predict binding affinities to enzymes (e.g., kinases) or receptors using crystal structures from the PDB.
- In vitro assays: Fluorescence polarization or SPR measure direct binding to purified targets.
- Metabolite profiling (LC-MS): Identify metabolic stability and degradation products in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
